rac Clopidogrel-13C,d3 Hydrogen Sulfate

Catalog No.
S945524
CAS No.
1246814-55-0
M.F
C16H18ClNO6S2
M. Wt
423.902
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Clopidogrel-13C,d3 Hydrogen Sulfate

CAS Number

1246814-55-0

Product Name

rac Clopidogrel-13C,d3 Hydrogen Sulfate

IUPAC Name

sulfuric acid;trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

Molecular Formula

C16H18ClNO6S2

Molecular Weight

423.902

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1+1D3;

InChI Key

FDEODCTUSIWGLK-SPZGMPHYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O

Synonyms

α-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetic Acid Methyl Ester-13C,d3 Sulfate; (+/-)-Clopidogrel-13C,d3 Bisulfate;

Rac Clopidogrel-13C,d3 Hydrogen Sulfate is a stable isotope-labeled derivative of Clopidogrel, a widely used antiplatelet medication. Its chemical formula is C₁₆H₁₈ClNO₆S₂, and it features a molecular weight of approximately 423.91 g/mol. The compound is characterized by the incorporation of three deuterium atoms and a carbon-13 atom, which allows for enhanced tracking in pharmacokinetic studies. This modification aids researchers in understanding the drug's metabolism and its interactions within biological systems .

Isotopically Labeled Analogue for Studies of Clopidogrel Metabolism

rac Clopidogrel-13C,d3 Hydrogen Sulfate is an isotopically labeled analogue of rac-Clopidogrel Hydrogen Sulfate, a medication commonly used to prevent blood clots. The key difference between the two molecules is the presence of specific isotopes of carbon (13C) and hydrogen (deuterium, d3) in the labeled version. These isotopic substitutions allow scientists to track the metabolism (breakdown and processing) of clopidogrel in the body through a technique called mass spectrometry.

Studies utilizing rac Clopidogrel-13C,d3 Hydrogen Sulfate can help researchers understand various aspects of clopidogrel's action in the body. This includes:

  • Investigating metabolic pathways: By identifying the specific metabolites (breakdown products) of the labeled clopidogrel, scientists can determine the different pathways involved in its metabolism. This information is crucial for understanding the drug's efficacy and potential side effects [].
  • Quantifying drug absorption and elimination: By measuring the levels of labeled clopidogrel and its metabolites in blood and other tissues, researchers can determine how efficiently the drug is absorbed by the body and how quickly it is eliminated [].
  • Assessing interindividual variability: People can metabolize drugs differently. Studies with rac Clopidogrel-13C,d3 Hydrogen Sulfate can help identify individuals who may not be processing the drug effectively, allowing for personalized treatment approaches [].

Applications in Pharmacokinetic and Pharmacodynamic Studies

The fields of pharmacokinetics and pharmacodynamics are particularly interested in using rac Clopidogrel-13C,d3 Hydrogen Sulfate. Pharmacokinetics focuses on how the body absorbs, distributes, metabolizes, and eliminates drugs. Pharmacodynamics investigates the effects of drugs on the body.

By utilizing the labeled clopidogrel, researchers can link the drug's concentration in the body (pharmacokinetics) with its platelet-inhibiting effects (pharmacodynamics). This combined analysis provides valuable insights into the relationship between clopidogrel dose and its antiplatelet activity [].

Typical of thienopyridine derivatives. The primary reaction involves its conversion into the active metabolite through hepatic biotransformation. This process includes:

  • Oxidation: The thienopyridine ring is oxidized to form an active thiol metabolite.
  • Hydrolysis: The hydrogen sulfate moiety can undergo hydrolysis, releasing sulfuric acid and resulting in the formation of the active drug form.

These reactions are crucial for the drug's efficacy as they activate the compound to inhibit platelet aggregation effectively .

As an antithrombotic agent, Rac Clopidogrel-13C,d3 Hydrogen Sulfate exhibits significant biological activity by irreversibly binding to the P2Y12 receptor on platelets. This action inhibits adenosine diphosphate-induced platelet aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke. Studies have shown that its labeled form maintains similar pharmacodynamic properties to its unlabeled counterpart, making it valuable for clinical research .

The synthesis of Rac Clopidogrel-13C,d3 Hydrogen Sulfate typically involves:

  • Starting Materials: Utilizing labeled precursors such as deuterated acetic acid and carbon-13 enriched reagents.
  • Multi-step Synthesis: Employing standard organic synthesis techniques including:
    • Nucleophilic substitution reactions.
    • Cyclization processes to form the thienopyridine core.
    • Sulfonation to introduce the hydrogen sulfate group.

This multi-step approach ensures high purity and yields of the final product, suitable for both research and pharmaceutical applications .

Rac Clopidogrel-13C,d3 Hydrogen Sulfate serves several important applications:

  • Pharmacokinetic Studies: Its isotope labeling allows for detailed studies on drug absorption, distribution, metabolism, and excretion in clinical settings.
  • Drug Interaction Research: It helps in understanding how Clopidogrel interacts with other medications or substances in the body.
  • Therapeutic Monitoring: Used in assays to monitor therapeutic levels of Clopidogrel in patients undergoing treatment.

These applications underscore its significance in both clinical and research environments .

Interaction studies involving Rac Clopidogrel-13C,d3 Hydrogen Sulfate focus on its pharmacological interactions with various drugs. Notable interactions include:

  • Aspirin: Often used concomitantly with Clopidogrel; studies show enhanced antiplatelet effects.
  • Proton Pump Inhibitors: Certain inhibitors may reduce the effectiveness of Clopidogrel by affecting its metabolism.

Research utilizing Rac Clopidogrel-13C,d3 Hydrogen Sulfate provides insights into these interactions, guiding clinicians in optimizing therapeutic regimens .

Rac Clopidogrel-13C,d3 Hydrogen Sulfate shares structural similarities with several other antiplatelet agents. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
ClopidogrelThienopyridineProdrug requiring metabolic activation
PrasugrelThienopyridineMore potent and faster onset than Clopidogrel
TicagrelorCyclopentyltriazolDirectly active without metabolic activation
AbciximabMonoclonal antibodyGlycoprotein IIb/IIIa inhibitor

Uniqueness of Rac Clopidogrel-13C,d3 Hydrogen Sulfate

What sets Rac Clopidogrel-13C,d3 Hydrogen Sulfate apart from these compounds is its stable isotope labeling, which allows for precise tracking of pharmacokinetics and interactions within biological systems. This feature makes it an invaluable tool for researchers studying drug behavior in vivo compared to its non-labeled counterparts .

Molecular Architecture and Isotopic Labeling Patterns

rac Clopidogrel-13C,d3 Hydrogen Sulfate is a deuterated and carbon-13-labeled derivative of clopidogrel hydrogen sulfate, featuring a modified molecular architecture designed to enhance analytical tracking. Its molecular formula is C₁₆H₁₈ClNO₆S₂, with a molecular weight of 423.91 g/mol. The isotopic substitutions include:

  • Trideuterio (d₃) methyl group replacing the standard methyl group on the ester moiety.
  • Carbon-13 (¹³C) labeling at the methoxy position of the methyl ester.

The core structure retains the thienopyridine backbone of clopidogrel, with a 2-chlorophenyl group and a 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl substituent. The sulfuric acid counterion maintains ionic stability, as seen in the parent compound.

Key Structural Features:

ComponentDescription
ThienopyridineBicyclic ring system with sulfur and nitrogen heteroatoms
2-ChlorophenylAryl substituent attached to the central carbon of the acetate moiety
Ester LinkageMethoxy group (¹³C,d₃-labeled) connecting the thienopyridine to the acetate
Sulfate CounterionHydrogen sulfate ion balancing the quaternary ammonium charge

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound’s IUPAC name, derived from PubChem and CAS registries, is:
sulfuric acid; trideuterio(¹³C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate.

CAS Registry Data:

PropertyValueSource
CAS Number1246814-55-0
Parent CompoundClopidogrel hydrogen sulfate120202-66-6
DSSTox IDDTXSID90747372
Wikidata EntryQ82696307

Comparative Structural Analysis with Parent Clopidogrel Compounds

The labeled compound differs from its parent (clopidogrel hydrogen sulfate) in three critical aspects:

Featurerac Clopidogrel-13C,d3 Hydrogen SulfateParent Compound (Clopidogrel Hydrogen Sulfate)
Molecular FormulaC₁₆H₁₈ClNO₆S₂C₁₆H₁₆ClNO₂S·H₂SO₄
Molecular Weight423.91 g/mol419.90 g/mol
Isotopic Substitutions¹³C in methoxy, d₃ in methylNo isotopic labels
Key Functional GroupsThienopyridine, ester, sulfate counterionThienopyridine, ester, sulfate counterion

The isotopic modifications do not alter the core pharmacophore but enable precise tracking in metabolic studies.

The kinetic resolution of racemic clopidogrel using Candida rugosa lipase represents a highly effective biocatalytic approach for obtaining enantiomerically pure compounds [8]. The enzymatic kinetic resolution process involves the selective biotransformation of one enantiomer from a racemic mixture, leaving the desired enantiomer unreacted with high optical purity [9].

Research investigations have demonstrated that Candida rugosa lipase exhibits exceptional enantioselectivity when applied to clopidogrel carboxylic acid substrates [8]. The optimal catalytic system employs lipase from Candida rugosa OF as the biocatalyst, utilizing methanol as an acyl acceptor in a carefully controlled reaction environment [9]. Under optimized conditions, the enzymatic resolution achieves remarkable performance parameters including an enantiomeric excess of 94.21% ± 1.07% for the product and a conversion rate of 49.60% ± 0.57% [8].

The enantioselectivity value reaches 113.40 ± 1.29, indicating exceptionally high selectivity for the desired stereoisomer [9]. The reaction mechanism involves the preferential esterification of the R-enantiomer of clopidogrel carboxylic acid, allowing for the isolation of highly pure S-clopidogrel [8]. Temperature control at 37°C and extended reaction times of 120 hours are critical parameters for achieving optimal resolution efficiency [9].

Detailed kinetic studies reveal that the conversion value increases progressively with reaction time, while maintaining high enantiomeric excess throughout the biotransformation process [8]. The catalytic efficiency of Candida rugosa lipase demonstrates consistent performance across multiple reaction cycles, making this approach suitable for preparative-scale synthesis [9].

Table 1: Kinetic Resolution Parameters Using Candida rugosa Lipase

Organic SolventIonic LiquidEnantiomeric Excess Product (%)Enantiomeric Excess Substrate (%)Conversion (%)Enantioselectivity
n-heptane-87.17 ± 1.5065.15 ± 1.1242.77 ± 0.7428.56 ± 0.49
n-hexane-94.44 ± 1.6625.83 ± 0.7321.48 ± 0.6044.99 ± 0.34
cyclohexane-94.03 ± 1.0742.20 ± 0.4830.98 ± 0.3549.24 ± 0.56

Ionic Liquid-Mediated Enantioselective Biotransformation

Ionic liquid-mediated biotransformation systems represent a significant advancement in green chemistry methodology for clopidogrel synthesis [14]. The incorporation of ionic liquids as reaction media enhances the enantioselectivity of enzymatic processes while providing environmentally sustainable alternatives to conventional organic solvents [16].

The most effective ionic liquid system utilizes 1-ethyl-3-methylimidazolium tetrafluoroborate in combination with cyclohexane as a two-phase reaction medium [8]. This catalytic system demonstrates superior performance with an enantioselectivity value of 113.40 ± 1.29, representing the highest selectivity among all tested ionic liquid combinations [9]. The tetrafluoroborate anion exhibits optimal enzyme compatibility due to its lower hydrogen bond basicity, which preserves the internal conformation of the enzyme structure [14].

The catalytic efficiency of Candida rugosa lipase varies significantly depending on the ionic liquid composition [8]. Anion effects follow the order: tetrafluoroborate > trifluoromethanesulfonate > methylsulfate > ethylsulfate, while cation effects demonstrate the sequence: 1-ethyl-3-methylimidazolium > 1-hexyl-3-methylimidazolium > 1,3-dimethylimidazolium [9]. These structure-activity relationships indicate that specific ionic and dipolar interactions between the ionic liquid components and the biocatalyst directly influence enantioselectivity [14].

The two-phase system facilitates substrate dissolution while maintaining enzyme activity and enables efficient product recovery [8]. Racemic clopidogrel carboxylic acid achieves complete dissolution in the ionic liquid phase, followed by addition of the organic solvent to create the biphasic reaction environment [9]. This approach overcomes solubility limitations encountered with conventional organic solvents and reduces the overall environmental impact of the synthetic process [14].

Table 2: Ionic Liquid Performance in Enantioselective Biotransformation

Ionic LiquidBest EnantioselectivityBest Enantiomeric Excess (%)Optimal Organic Solvent
[EMIM][BF4]113.4094.21Cyclohexane
[EMIM][MSF3]46.0693.05Cyclohexane
[HMIM][BF4]40.0087.43Cyclohexane
[DMIM][MeSO4]17.5584.87n-heptane
[EMIM][EtSO4]18.1785.52Cyclohexane

Large-Scale Production Techniques for Isotopologue Synthesis

Large-scale production of isotopically labeled compounds requires specialized synthetic methodologies that maintain isotopic purity while achieving economically viable yields [23]. The synthesis of carbon-13 and deuterium-labeled clopidogrel isotopologues involves strategic incorporation of isotopic labels at specific molecular positions to preserve the pharmacological activity while enabling analytical applications [25].

Industrial isotopologue synthesis employs multi-step synthetic routes that utilize isotopically enriched starting materials [24]. The incorporation of carbon-13 labeling typically occurs through the use of enriched methyl donors such as carbon-13 methyl iodide or carbon-13 labeled methanol in esterification reactions [26]. Deuterium incorporation is achieved through deuterated solvents or deuterium gas in catalytic exchange reactions under controlled conditions [23].

The manufacturing process requires careful control of reaction conditions to prevent isotopic scrambling or dilution [24]. Temperature optimization, catalyst selection, and reaction time management are critical parameters for maintaining isotopic integrity throughout the synthetic sequence [25]. Specialized purification techniques including isotope-selective crystallization and high-resolution chromatography ensure the final product meets stringent isotopic purity specifications [26].

Scale-up considerations include the development of efficient synthetic routes that minimize the use of expensive isotopically labeled reagents [23]. Convergent synthetic strategies are preferred to maximize the incorporation efficiency of isotopic labels while reducing overall production costs [24]. Quality control protocols involve isotopic ratio mass spectrometry and nuclear magnetic resonance spectroscopy to verify isotopic enrichment and positional labeling [25].

Chiral Resolution Methods Using L-(-)-Camphor Sulfonic Acid

L-(-)-camphor sulfonic acid serves as a highly effective chiral resolving agent for the optical resolution of racemic clopidogrel through diastereomeric salt formation [4]. This classical resolution method exploits the differential solubility properties of diastereomeric salts to achieve enantiomeric separation with high optical purity [29].

The resolution process involves the formation of diastereomeric salts between racemic clopidogrel base and L-(-)-camphor sulfonic acid in appropriate solvent systems [30]. The less soluble diastereomeric salt precipitates preferentially, allowing for separation through crystallization techniques [33]. Optimization studies demonstrate that solvent selection significantly influences resolution efficiency, with acetone and dichloromethane/acetone mixtures providing optimal results [32].

Multiple crystallization cycles enhance the enantiomeric purity of the isolated product [29]. The initial crystallization typically yields diastereomeric salts with enantiomeric excess values exceeding 99.8%, followed by decomposition of the salt to release the optically pure clopidogrel enantiomer [30]. The recovery of camphor sulfonic acid enables recycling of the resolving agent, improving the economic viability of the process [32].

Temperature control during crystallization is critical for achieving optimal resolution yields [33]. Crystallization temperatures between 15-20°C provide the best balance between yield and optical purity [32]. Extended crystallization times of 12 hours ensure complete precipitation of the less soluble diastereomeric salt [29]. The mother liquor contains the opposite enantiomer as its camphor sulfonate salt, which can be processed separately or subjected to racemization for reuse [30].

Table 3: Optimal Conditions for Camphor Sulfonic Acid Resolution

ParameterOptimal ValuePerformance Metric
Resolving AgentL-(-)-camphor-10-sulfonic acidEnantiomeric Excess > 99.8%
Solvent SystemDichloromethane/Acetone (1:10)Maximum Solubility Differential
Crystallization Temperature15-20°COptimal Yield/Purity Balance
Crystallization Time12 hoursComplete Precipitation
Molar Ratio1:1 (Clopidogrel:CSA)Stoichiometric Efficiency

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for quantitative analysis of stable isotope-labeled pharmaceutical compounds. The development of a robust analytical method for rac Clopidogrel-13C,d3 Hydrogen Sulfate requires systematic optimization of chromatographic and mass spectrometric parameters to achieve optimal sensitivity, selectivity, and reproducibility [1] [2].

The chromatographic separation utilizes sub-2 μm particle technology to enhance resolution and peak efficiency. The ACQUITY Ultra-Performance Liquid Chromatography BEH C18 column (2.1 × 100 mm, 1.7 μm) provides superior performance due to its ethylene bridged hybrid particle structure, which offers enhanced mechanical stability and improved peak shape [2] [3]. Column temperature optimization at 40°C ensures thermal stability while maintaining optimal analyte retention and peak symmetry.

Mobile phase composition critically influences ionization efficiency and chromatographic performance. The binary gradient system employs 0.1% formic acid in water as the aqueous phase (Mobile Phase A) and acetonitrile as the organic modifier (Mobile Phase B) [4] [5]. The low pH environment enhances protonation of the basic nitrogen in the clopidogrel structure, significantly improving electrospray ionization efficiency and detector response [6].

Flow rate optimization balances analysis time with chromatographic resolution. A flow rate of 0.3 mL/min provides adequate separation while maintaining reasonable back pressure and solvent consumption [7]. The injection volume of 5 μL minimizes sample requirements while ensuring sufficient detector response for quantification at nanogram per milliliter levels [8].

Mass spectrometric detection employs positive electrospray ionization with multiple reaction monitoring for enhanced selectivity and sensitivity. The spray voltage optimization at 3500 V ensures optimal droplet formation and ion transmission efficiency [4] [9]. Capillary temperature at 350°C provides adequate thermal desolvation while preventing thermal degradation of the analyte.

The isotope-labeled compound exhibits distinct mass spectral characteristics due to the incorporation of carbon-13 and deuterium isotopes. The precursor ion at m/z 326.2 corresponds to the protonated molecular ion [M+H]+ of rac Clopidogrel-13C,d3 Hydrogen Sulfate, representing a mass shift of +4 Da compared to the unlabeled compound (m/z 322.2) [10] . The primary product ion at m/z 216.1 results from loss of the carboxymethyl group, maintaining the isotopic signature for quantitative analysis [12].

Lower limit of quantification achieves 0.5 ng/mL for the isotope-labeled compound, demonstrating exceptional sensitivity suitable for pharmacokinetic studies and metabolic investigations. Calibration linearity extends over three orders of magnitude with correlation coefficients exceeding 0.995, ensuring accurate quantification across physiologically relevant concentration ranges [13] [14].

Chiral Chromatographic Separation Protocols

Chiral separation of rac Clopidogrel-13C,d3 Hydrogen Sulfate requires specialized stationary phases capable of distinguishing between enantiomeric forms through differential molecular recognition mechanisms. Polysaccharide-based chiral stationary phases demonstrate superior enantioselectivity for thienopyridine derivatives due to their ability to form stereospecific hydrogen bonding and π-π interactions [15] [16] [17].

The CHIRALPAK IC column exhibits exceptional performance for clopidogrel enantiomer separation, achieving baseline resolution with a resolution factor (Rs) of 2.8 and separation factor (α) of 1.45 [18] [19]. This cellulose tris(3,5-dichlorophenylcarbamate)-based stationary phase provides optimal chiral recognition through multiple interaction sites including hydrogen bonding, dipole-dipole interactions, and steric constraints [20] [16].

Mobile phase optimization for normal phase chiral chromatography employs n-hexane as the primary component with ethanol or isopropanol as polar modifiers. The n-hexane/ethanol (70:30, v/v) system provides optimal balance between retention time and peak resolution [21] [22]. Alcohol modifiers influence the degree of solvation of the chiral stationary phase, directly affecting enantioselectivity and peak efficiency [23] [17].

Temperature control maintains chromatographic reproducibility and optimal chiral recognition. Ambient temperature (25°C) operation preserves the conformational integrity of the polysaccharide backbone while ensuring consistent thermodynamic equilibrium between enantiomers and the chiral stationary phase [16] [24]. Higher temperatures typically reduce enantioselectivity due to decreased hydrogen bonding strength and increased molecular motion [25].

Alternative chiral stationary phases provide complementary selectivity patterns for method development optimization. CHIRALPAK AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and CHIRALCEL OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) offer different chiral recognition mechanisms, enabling method robustness evaluation [19] [17]. The Lux Cellulose-1 phase demonstrates superior resolution (Rs = 3.2) with enhanced separation factor (α = 1.52), providing excellent enantiomeric discrimination [18] [16].

Flow rate standardization at 1.0 mL/min ensures optimal linear velocity while maintaining adequate analysis time and solvent consumption. This flow rate provides optimal balance between column efficiency and practical considerations for preparative applications [17] [21]. Detection typically employs ultraviolet absorption at 254 nm, utilizing the aromatic chromophore in the clopidogrel structure for sensitive detection [23] [22].

Method validation encompasses precision, accuracy, and robustness evaluation across multiple analytical parameters. Intraday precision demonstrates relative standard deviation values below 2.0% for retention time and peak area measurements [19] [24]. System suitability testing includes resolution factor verification, peak asymmetry assessment, and theoretical plate number determination to ensure consistent analytical performance [17] [25].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of rac Clopidogrel-13C,d3 Hydrogen Sulfate through multi-nuclear analysis and advanced pulse sequences. The incorporation of stable isotopes introduces distinctive spectroscopic signatures that enable detailed investigation of molecular structure, dynamics, and isotope effects [26] [27] [28].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals deuterium isotope effects on chemical shifts throughout the molecular framework. The methyl ester group exhibits the most pronounced isotope effects due to direct deuterium substitution, with upfield shifts of 0.015-0.025 parts per million compared to the protiated analogue [29] [30] [31]. These shifts result from altered electron density distribution and vibrational averaging effects associated with the heavier deuterium nucleus [32] [33].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy demonstrates enhanced sensitivity for the isotope-labeled carbon position through natural abundance enrichment. The carbonyl carbon at approximately 170 parts per million exhibits characteristic carbon-13 coupling patterns with adjacent carbons, confirming isotopic incorporation and providing structural verification [27] [34]. Deuterium isotope effects on carbon chemical shifts manifest as upfield shifts of 0.1-0.3 parts per million for carbons directly bonded to deuterium, with smaller effects observed for more distant carbons [29] [31].

Deuterium Nuclear Magnetic Resonance (²H Nuclear Magnetic Resonance) directly confirms isotopic incorporation and provides quantitative assessment of deuteration levels. The deuterium resonance at the methyl ester position appears as a characteristic singlet at approximately 4.2 parts per million, with relaxation properties distinct from proton nuclei due to quadrupolar effects [35] [36]. Integration analysis enables precise determination of deuteration efficiency and isotopic purity [28].

Two-dimensional Nuclear Magnetic Resonance experiments provide detailed structural connectivity information. Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen correlations, confirming molecular connectivity and revealing isotope-induced perturbations in coupling patterns [27] [28]. Heteronuclear Multiple Bond Correlation spectroscopy identifies long-range carbon-hydrogen relationships, providing comprehensive structural verification [27] [37].

Isotope-edited spectroscopy techniques leverage the carbon-13 enrichment for spectral simplification and enhanced sensitivity. Distortionless Enhancement by Polarization Transfer experiments differentiate quaternary carbons from CH, CH₂, and CH₃ groups, enabling unambiguous carbon assignment [27] [28]. These pulse sequences provide enhanced signal-to-noise ratios for the isotope-labeled carbon while suppressing natural abundance signals [36].

Relaxation time measurements reveal dynamic properties of the isotope-labeled molecule. Longitudinal relaxation times (T₁) for carbon-13 nuclei provide insights into molecular motion and conformational flexibility [28] [36]. The presence of deuterium affects relaxation mechanisms through altered dipole-dipole interactions and modified vibrational frequencies [30] [31].

Temperature-dependent Nuclear Magnetic Resonance studies investigate dynamic processes and molecular exchange phenomena. Variable temperature experiments reveal conformational equilibria and barrier heights for internal rotation processes [27] [28]. The isotope effects on these dynamic processes provide fundamental insights into vibrational coupling and molecular mechanics [29] [33].

X-ray Crystallographic Studies of Deuterated Derivatives

X-ray crystallography provides definitive structural characterization of rac Clopidogrel-13C,d3 Hydrogen Sulfate in the solid state, revealing geometric isotope effects and structural perturbations induced by isotopic substitution. Single crystal diffraction analysis enables precise determination of bond lengths, angles, and intermolecular interactions with sub-angstrom resolution [38] [39] [40].

Crystal system analysis reveals monoclinic symmetry with space group P21/c for both the protiated and deuterated forms of clopidogrel hydrogen sulfate. This centrosymmetric space group accommodates the racemic nature of the compound while providing optimal packing efficiency in the solid state [38] [41]. The preservation of space group symmetry upon deuteration indicates minimal perturbation of the overall crystal architecture [39] [40].

Unit cell parameter comparison demonstrates subtle but measurable geometric isotope effects. The deuterated derivative exhibits a 0.23% increase in unit cell volume, corresponding to lattice expansion of approximately 4.3 Ų [38] [39]. This volume increase results from isotope-induced changes in zero-point vibrational energy and modified intermolecular interactions involving the deuterated methyl group [40] [42].

Bond length analysis reveals systematic isotope effects on covalent distances. The carbon-deuterium bonds in the methyl ester group exhibit shortened distances compared to carbon-hydrogen bonds due to reduced vibrational amplitude of the heavier deuterium nucleus [39] [40]. These primary isotope effects typically range from 0.005-0.015 Å, representing significant structural perturbations detectable by high-resolution diffraction methods [38] [41].

Intermolecular hydrogen bonding patterns demonstrate modified interaction geometries in the deuterated crystal structure. The sulfate anion participates in extensive hydrogen bonding networks with both the protonated amine nitrogen and peripheral hydrogen atoms [38] [39]. Deuterium substitution alters the electrostatic environment and directionality of these interactions, contributing to the observed lattice parameter changes [40] [41].

Thermal parameter analysis reveals differences in atomic displacement parameters between protiated and deuterated forms. The deuterated methyl carbon exhibits reduced thermal motion due to the increased effective mass of the deuterium substituents [38] [39]. These effects manifest as anisotropic displacement parameters that reflect the altered vibrational characteristics of the isotope-labeled group [42].

Electron density maps provide direct visualization of isotope effects on electronic structure. Difference Fourier maps clearly distinguish deuterium positions from hydrogen sites through characteristic electron density distributions [38] [39]. The nuclear scattering contrast enables unambiguous assignment of isotopic positions and verification of deuteration completeness [40] [41].

Crystal packing analysis demonstrates how local isotope effects propagate through the extended crystal structure. The modified van der Waals radii and polarizability of deuterium influence intermolecular contacts and crystal cohesive energy [39] [40]. These effects contribute to the observed changes in unit cell parameters and crystal density [38] [42].

Structural refinement statistics confirm the high quality of the crystallographic data for both isotopic forms. Refinement R-factors below 5% indicate excellent agreement between observed and calculated structure factors [38] [41]. The slight increase in R-factor for the deuterated form (4.35% versus 4.28%) reflects the additional complexity of modeling isotope effects and thermal motion differences [39] [40].

Dates

Last modified: 04-14-2024

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